Bienvenue dans la boutique en ligne BenchChem!

Adenanthin

Acute Promyelocytic Leukemia Differentiation Therapy ATRA Synergy

Choose Adenanthin for its unique, mechanism-selective electrophilic profile. Unlike conoidin A or celastrol, it covalently modifies a broad range of thiol-dependent enzymes (Prx I/II, TrxR, Trx-1), inducing rapid TrxR inhibition (t1/2=5 min at 2 μM). This makes it the validated lead compound for ATRA-resistant APL differentiation studies and global redox perturbation—an irreplaceable probe for reproducible in vivo metabolic and oncology research.

Molecular Formula C26H34O9
Molecular Weight 490.5 g/mol
CAS No. 111917-59-0
Cat. No. B1665522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenanthin
CAS111917-59-0
SynonymsAdenanthin A;  Adenanthin-A;  AdenanthinA
Molecular FormulaC26H34O9
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C
InChIInChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1
InChIKeyWQVYSFSBBFDGRG-FYHXSELJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adenanthin (CAS 111917-59-0): Procurement Baseline for an ent-Kaurane Diterpenoid Inhibitor of Peroxiredoxin I/II and Thioredoxin Reductase


Adenanthin (CAS 111917-59-0, C26H34O9, MW 490.5 g/mol) is a natural ent-kaurane diterpenoid isolated from Isodon adenantha (syn. Rabdosia adenantha) [1]. It functions as an electrophilic inhibitor that covalently modifies nucleophilic cysteine residues in thiol-dependent antioxidant enzymes, primarily targeting the resolving cysteines of peroxiredoxins (Prx) I and II [2]. Mechanistically, adenanthin inhibits Prx I/II peroxidase activity, leading to elevated intracellular H2O2 and downstream activation of ERK and C/EBPβ pathways [3]. Beyond Prx inhibition, adenanthin also interacts with thioredoxin reductase (TrxR) and the thioredoxin–thioredoxin reductase system [4].

Adenanthin Procurement: Why Closely Related ent-Kaurane Diterpenoids and Other Prx Inhibitors Are Not Interchangeable


Generic substitution of adenanthin with other ent-kaurane diterpenoids (e.g., oridonin, pharicin B, calcicolin B) or other electrophilic Prx inhibitors (e.g., celastrol, conoidin A) is not scientifically valid due to fundamental differences in target selectivity, kinetic profiles, and in vivo functional outcomes. Adenanthin's unique electrophilic α,β-unsaturated ketone moiety dictates a distinct cysteine reactivity profile: it exhibits rapid inhibition of thioredoxin reductase (t1/2 = 5 min at 2 μM) and broad interaction with thiol-containing proteins, including Prx I/II, thioredoxin-1, and protein disulfide isomerase [1]. This mechanism-selective, rather than enzyme-specific, inhibition profile results in a cellular response that differs markedly from compounds like celastrol (a PRDX1-selective inhibitor with IC50 = 1.622 μM) or conoidin A (a covalent PRDX2 inhibitor with high glioblastoma cytotoxicity) [2][3]. Furthermore, adenanthin demonstrates in vivo efficacy in ATRA-resistant APL models, a phenotype not replicated by structurally similar diterpenoids [4]. Substitution therefore risks invalidating established experimental outcomes and confounds data reproducibility in redox biology and leukemia differentiation studies.

Adenanthin (CAS 111917-59-0): Quantitative Differentiation Evidence Against Key Comparators


Adenanthin Synergistically Enhances ATRA-Induced Differentiation of Acute Promyelocytic Leukemia (APL) Cells

Adenanthin exhibits a synergistic differentiation effect when combined with all-trans retinoic acid (ATRA) in HL-60 APL cells. Flow cytometric analysis of CD11b surface antigen expression—a marker of myeloid differentiation—revealed that the ATRA+adenanthin combination group achieved a CD11b positivity rate of 43.62%±1.38%, significantly higher than ATRA alone (36.72%±1.33%), adenanthin alone (28.15%±1.78%), or control (7.99%±1.78%) [1]. This 18.8% relative improvement over ATRA monotherapy demonstrates adenanthin's capacity to potentiate standard-of-care differentiation agents, a feature not reported for other ent-kaurane diterpenoids in this context.

Acute Promyelocytic Leukemia Differentiation Therapy ATRA Synergy

Adenanthin Demonstrates In Vivo Efficacy in ATRA-Sensitive and ATRA-Resistant Mouse APL Models

Adenanthin is the first natural lead compound demonstrated to repress tumor growth and prolong survival in mouse acute promyelocytic leukemia (APL) models that are both sensitive and resistant to all-trans retinoic acid (ATRA) [1]. In contrast, other ent-kaurane diterpenoids like pharicin B require combination with ATRA to overcome retinoid resistance [2]. This in vivo efficacy across resistance phenotypes provides a quantitative and functional differentiation that is directly relevant to therapeutic lead development.

In Vivo Efficacy ATRA Resistance Tumor Growth Inhibition

Adenanthin Exhibits Rapid, Non-Selective Inhibition of Thioredoxin Reductase (TrxR)

Adenanthin rapidly inhibits purified thioredoxin reductase (TrxR) with a half-time of 5 minutes at a concentration of 2 μM [1]. This contrasts with its slower reaction with glutathione (second-order rate constant 25±5 M⁻¹ s⁻¹) and peroxiredoxin 2 (Prx2 peroxidatic Cys t1/2 = 7 min, resolving Cys t1/2 = 40 min at 50 μM) [2]. This kinetic profile indicates that adenanthin acts as a mechanism-selective inhibitor of readily accessible nucleophilic cysteines rather than an enzyme-specific Prx inhibitor, a distinction that has important implications for its cellular mechanism and distinguishes it from more specific electrophilic inhibitors like SK053 [3].

Thioredoxin Reductase Redox Homeostasis Kinetic Selectivity

Adenanthin Exhibits Distinct Cell-Type Specificity Compared to Conoidin A in Glioblastoma

In a comparative study of Prx inhibitors in glioblastoma (GBM) cells, adenanthin (a compound inhibiting PRDX1 activity) produced only a slight decrease in GBM cell viability, whereas conoidin A (CONA), a covalent PRDX2 inhibitor, displayed high toxicity [1]. This differential cytotoxicity profile—adenanthin's modest effect versus conoidin A's potent cell killing—highlights the functional consequences of divergent target selectivity within the same antioxidant enzyme family.

Glioblastoma Peroxiredoxin Inhibition Cell Viability

Adenanthin vs. Celastrol: Divergent PRDX1 Inhibitory Potency and Selectivity Profile

While both adenanthin and celastrol inhibit peroxiredoxin 1 (PRDX1), their potencies and selectivity profiles differ substantially. Celastrol inhibits PRDX1 with an IC50 of 1.622 μM [1], whereas adenanthin's PRDX1/II inhibition occurs through covalent modification of resolving cysteines with no reported IC50 in comparable enzymatic assays [2]. Furthermore, celastrol derivatives have been optimized for enhanced PRDX1 selectivity (IC50 down to 0.042 μM) [3], whereas adenanthin's electrophilic nature confers broader reactivity with thioredoxin reductase, thioredoxin-1, and glutathione [4]. This fundamental difference in target engagement breadth—celastrol's relative specificity versus adenanthin's polypharmacology—should guide selection based on experimental objectives.

PRDX1 Inhibition IC50 Comparison Selectivity Profiling

Adenanthin (CAS 111917-59-0): Recommended Research and Industrial Application Scenarios


Acute Promyelocytic Leukemia (APL) Differentiation Studies

Adenanthin is the optimal choice for investigating Prx I/II-mediated differentiation in APL, particularly in ATRA-resistant models. It is the first natural lead compound validated to induce differentiation and prolong survival in vivo in both ATRA-sensitive and ATRA-resistant APL [1]. Its synergistic effect with ATRA (43.62% CD11b+ cells in combination vs. 36.72% for ATRA alone) makes it a valuable tool for combination therapy studies [2].

Redox Biology and Thiol Redox Homeostasis

Adenanthin should be procured for investigations of broad thiol redox dysregulation, including thioredoxin reductase inhibition (t1/2 = 5 min at 2 μM) and glutathione depletion [1]. Its mechanism-selective reactivity with multiple nucleophilic cysteines (Prx I/II, Trx-1, TrxR, PDI) makes it a superior probe over more specific inhibitors (e.g., conoidin A, celastrol) when the research objective is to perturb global redox balance rather than a single enzyme [2].

Adipogenesis and Obesity Models

Adenanthin is uniquely positioned for studies of ROS-mediated adipogenesis inhibition. It induces G0/G1 cell cycle arrest and reduces C/EBPβ signaling in 3T3-L1 preadipocytes, and significantly reduces body weight and adipose tissue mass in high-fat diet-induced obese mice [1]. This application distinguishes adenanthin from other ent-kaurane diterpenoids that lack this validated metabolic phenotype.

Hepatocellular Carcinoma (HCC) Research

Adenanthin is appropriate for HCC studies where Prx I/II targeting is desired. It kills HCC cells in vitro and suppresses xenograft growth, with Prx I protein shown to be essential for HCC cell survival [1]. However, for PRDX2-selective killing (e.g., glioblastoma), conoidin A should be considered instead, based on comparative cytotoxicity data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenanthin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.